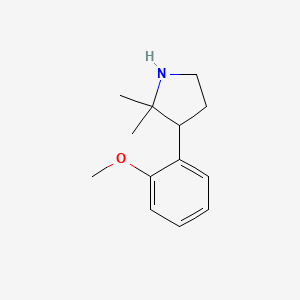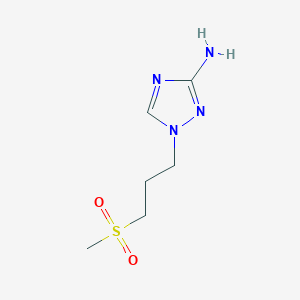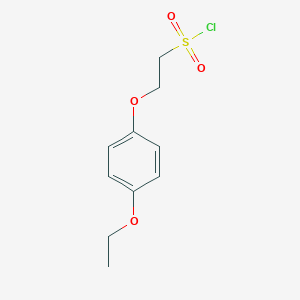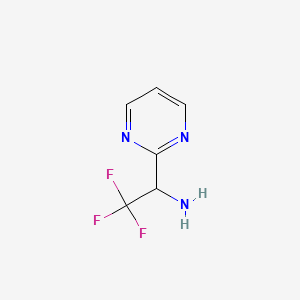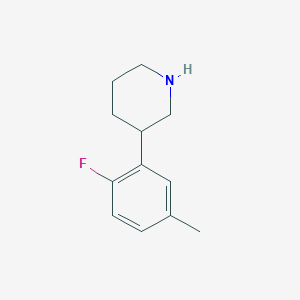
2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is an organic compound that features a tetrahydropyran ring, an ethoxy group, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with ethoxy and ethanamine groups. One common method includes the use of tetrahydropyran-2-ol as a starting material, which undergoes etherification with ethyl iodide to form the ethoxy derivative. This intermediate is then subjected to amination reactions to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethoxy and ethanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring and ethoxy group but lacks the ethanamine moiety.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but contains a propynyloxy group instead of an ethoxy group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Features the tetrahydropyran ring with a hydroxylamine group.
Uniqueness
2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is unique due to the combination of its ethoxy and ethanamine groups attached to the tetrahydropyran ring
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-ethoxy-2-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(6-10)8-4-3-5-11-7-8/h8-9H,2-7,10H2,1H3 |
Clé InChI |
IXLWRQKYPVMBMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN)C1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
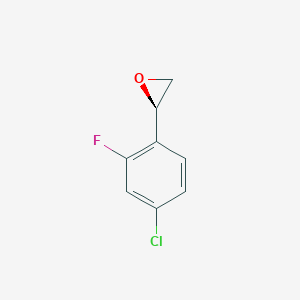
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)

![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
